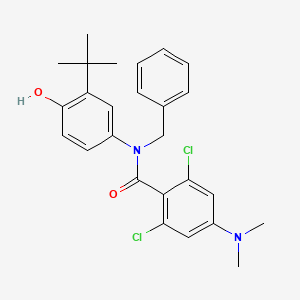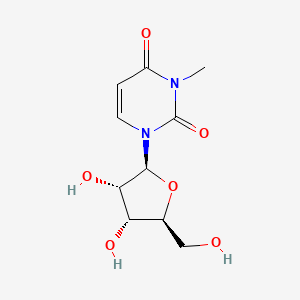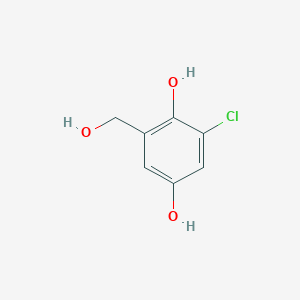![molecular formula C22H16Cl2F3N3O3S B10854704 4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRX-103095 is a chemical compound known for its role as an enhancer of the interaction between β-catenin and its cognate E3 ligase, SCF β-TrCP. This interaction is crucial in the regulation of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NRX-103095 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of NRX-103095 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: NRX-103095 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
NRX-103095 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/β-catenin signaling pathway and its regulation.
Biology: Investigated for its role in cell proliferation, differentiation, and apoptosis.
Medicine: Explored for potential therapeutic applications in diseases related to dysregulated Wnt/β-catenin signaling, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway
Mechanism of Action
NRX-103095 enhances the interaction between β-catenin and SCF β-TrCP by increasing the binding affinity of the pSer33/Ser37 β-catenin peptide for β-TrCP. This interaction leads to the ubiquitination and subsequent degradation of β-catenin, thereby modulating the Wnt/β-catenin signaling pathway. The molecular targets involved include β-catenin and SCF β-TrCP, and the pathway affected is the Wnt/β-catenin signaling pathway .
Comparison with Similar Compounds
- Methyl Vanillate
- Salinomycin
- Teplinovivint
- CCT 031374 hydrobromide
- IWP-2
- PRI-724
- Pyrvinium pamoate
- HLY78
Comparison: NRX-103095 is unique in its specific enhancement of the interaction between β-catenin and SCF β-TrCP, with an EC50 of 163 nM. This specificity and potency distinguish it from other compounds targeting the Wnt/β-catenin pathway, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H16Cl2F3N3O3S |
|---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H16Cl2F3N3O3S/c1-30(2)21(33)11-5-3-6-12(9-11)28-19(31)17-15(10-16(22(25,26)27)29-20(17)32)34-18-13(23)7-4-8-14(18)24/h3-10H,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
BGEHEUAOZPAMKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)



![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)

![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)

![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)
